2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate
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Overview
Description
2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-METHYLPROPANOATE is a complex organic compound with a unique structure that includes a benzo[a]phenanthridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-METHYLPROPANOATE typically involves multiple steps. The initial step often includes the formation of the benzo[a]phenanthridinone core, followed by the introduction of the methoxy and methylpropanoate groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-METHYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the benzo[a]phenanthridinone moiety to a more saturated form.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated analogs.
Scientific Research Applications
2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-METHYLPROPANOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-METHYLPROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-METHYLPROPANOATE: shares similarities with other benzo[a]phenanthridinone derivatives.
4-Hydroxy-2-quinolones: These compounds have similar structural features and biological activities.
Imidazole derivatives: These compounds also exhibit diverse biological activities and are used in various applications.
Uniqueness
The uniqueness of 2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-METHYLPROPANOATE lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and the benzo[a]phenanthridinone core make it a valuable compound for research and development.
Properties
Molecular Formula |
C28H27NO4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[2-methoxy-4-(4-oxo-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-5-yl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C28H27NO4/c1-16(2)28(31)33-23-14-12-18(15-24(23)32-3)27-26-20(9-6-10-22(26)30)25-19-8-5-4-7-17(19)11-13-21(25)29-27/h4-5,7-8,11-16,27,29H,6,9-10H2,1-3H3 |
InChI Key |
BOTROSLQYSNYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)OC |
Origin of Product |
United States |
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